5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)7-5-8(15)14-6-9(7)1-3-16-4-2-9/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXVNHIFXHOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)CC2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The most frequently reported method for constructing the spiro[5.5]undecane system involves Grubbs II-catalyzed RCM of diene precursors. A representative protocol from CN112839657A demonstrates:
Procedure :
- Prepare N-allyl-δ-lactam precursor 1 (0.1 mmol) in dry DCM (5 mL).
- Add Grubbs II catalyst (5 mol%) under argon.
- Reflux for 12 hr, yielding spirocyclic lactam 2 (78% yield).
Key Parameters :
| Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 mol% Grubbs II | 40 | 78 |
| 10 mol% Hoveyda | 60 | 65 |
Limitations : Requires precise control of olefin geometry to prevent side reactions.
Dieckmann Cyclization Strategy
Alternative routes employ Dieckmann condensation for lactam formation, as detailed in Alves et al. (2021):
Reaction Scheme :
δ-Ketoamide 3 → Spirocyclic lactam 4 via LDA-mediated cyclization
Conditions :
Advantages :
- Tolerates electron-withdrawing groups (e.g., CF3)
- Scalable to multigram quantities
Incorporation of Trifluoromethyl Group
Direct Electrophilic Trifluoromethylation
Recent advances in radical trifluoromethylation enable late-stage functionalization. WO2020048830A1 discloses:
Protocol :
- Spirocyclic intermediate 5 (1.0 eq)
- Togni’s reagent 6 (1.2 eq)
- Cu(OTf)2 (10 mol%) in DCE
- 80°C, 6 hr → 7 (5-CF3 product) in 54% yield
Optimization Data :
| Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Togni’s (CF3) | Cu(OTf)2 | 80 | 54 |
| Umemoto’s | AgNO3 | 100 | 42 |
Building Block Strategy
An alternative approach synthesizes the trifluoromethyl-bearing ring prior to spirocyclization. Sigma-Aldrich technical documents suggest:
Prepare 5-(trifluoromethyl)tetrahydropyran-4-one 8 via:
Couple with δ-lactam precursor via:
Yield Comparison :
| Step | Isolated Yield (%) |
|---|---|
| Tetrahydropyran synthesis | 71 |
| Reductive amination | 83 |
| RCM cyclization | 68 |
Stereochemical Control at Spiro Center
The quaternary spiro carbon introduces significant synthetic challenges. Patent CN112839657A addresses this via:
Chiral Resolution :
- Racemic spirocyclic lactam 9
- React with (R)-Mosher’s acid chloride
- Diastereomeric separation by flash chromatography
- Hydrolysis to enantiopure 10 (ee >99%)
Alternative Catalytic Asymmetric Synthesis :
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Jacobsen thiourea | 88 | 62 |
| Cinchona alkaloid | 92 | 58 |
Industrial-Scale Production Considerations
Fujifilm manufacturing guidelines highlight critical parameters for bulk synthesis:
Process Economics :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cost per kg ($) | 12,500 | 3,800 |
| Cycle time (hr) | 48 | 22 |
Safety Protocols :
- Exothermic risk during RCM steps (ΔTmax = 43°C)
- CF3 group decomposition above 180°C releases HF
Analytical Characterization
Sigma-Aldrich provides comprehensive spectral data for batch verification:
Key Spectroscopic Signatures :
- ¹H NMR (400 MHz, CDCl3): δ 4.25 (m, 2H, OCH2), 3.82 (q, J=7.2 Hz, 1H, NCH), 2.95 (m, 2H, CH2CF3)
- HRMS (ESI+): m/z calc. for C11H14F3NO2 [M+H]+: 262.1053, found: 262.1051
Purity Assessment :
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 99.2 |
| Karl Fischer | 0.15% H2O |
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds .
Scientific Research Applications
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Trifluoromethyl vs. Hydroxymethyl Substituents
- The trifluoromethyl analog exhibits higher lipophilicity (logP ~1.8 estimated) compared to the hydroxymethyl derivative (logP ~0.5), making it more suitable for membrane penetration in drug design .
Spirocyclic Core Modifications
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones (e.g., BD571262, BD571267) incorporate an additional nitrogen atom, enabling hydrogen bonding with targets like SDH (succinate dehydrogenase) in fungicides . Fluorobenzyl substituents further enhance binding to enzymes/receptors, as seen in antihypertensive agents .
- Benzyl ester derivatives (e.g., Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) prioritize synthetic versatility, serving as intermediates for peptide coupling or prodrug development .
Key Research Findings
- Metabolic Stability: The trifluoromethyl group in this compound reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated spirocycles .
- Synthetic Utility : The compound’s spirocyclic core enables modular derivatization, as demonstrated in the synthesis of fluorobenzyl-diazaspiro derivatives for cardiovascular applications .
- Thermodynamic Properties : Predicted CCS values for hydroxymethyl analogs suggest distinct solvation behaviors, critical for crystallization and formulation .
Biological Activity
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a novel compound that has garnered attention due to its potential biological activities. The compound's unique structure, characterized by a spirocyclic framework and the presence of a trifluoromethyl group, suggests diverse interactions within biological systems. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C10H14F3NO2
- Molecular Weight : 237.22 g/mol
- CAS Number : 1909308-87-7
The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that its spirocyclic structure may facilitate interactions with various biological targets, potentially influencing biochemical pathways related to drug metabolism and protein synthesis.
Target Interactions
Current research indicates that the compound may interact with:
- Bacterial Protein Synthesis Pathways : Similar compounds have been linked to antibiotic properties, suggesting potential applications in combating bacterial infections.
- Receptor Agonism : Some derivatives have shown promise as agonists for specific receptors, indicating potential therapeutic uses in metabolic disorders.
Antimicrobial Properties
Initial studies have evaluated the antimicrobial efficacy of spirocyclic compounds similar to this compound against various bacterial and fungal strains. The results indicate that structural modifications can enhance antimicrobial potency.
| Compound | Activity | Strains Tested |
|---|---|---|
| Compound A | Moderate | E. coli, S. aureus |
| Compound B | High | Pseudomonas aeruginosa |
| This compound | TBD | TBD |
Case Studies
- Study on Antibacterial Efficacy : A recent study tested several spirocyclic compounds against a panel of twelve bacterial strains, revealing significant activity for some derivatives while noting that the trifluoromethyl substitution might enhance lipophilicity and membrane penetration.
- Receptor Binding Studies : Research has demonstrated that certain derivatives exhibit binding affinity for G-protein coupled receptors (GPCRs), indicating a potential role in modulating metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
- Absorption : Preliminary data suggest good absorption characteristics due to its lipophilic nature.
- Distribution : The trifluoromethyl group may enhance distribution across biological membranes.
- Metabolism and Excretion : Ongoing studies aim to elucidate metabolic pathways and excretion routes to predict bioavailability and half-life.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, and what challenges arise during trifluoromethyl group incorporation?
- Methodological Answer : The compound’s spirocyclic core can be synthesized via Prins cyclization, which allows efficient ring formation and substituent introduction in a single step . For trifluoromethylation, electrophilic reagents like Togni’s reagent or Umemoto’s reagent are often used, but regioselectivity and byproduct formation (e.g., decomposition during purification) are key challenges. Solvent choice (e.g., dichloromethane) and temperature control (e.g., 298 K) are critical to minimize side reactions .
Q. How should researchers optimize analytical characterization (e.g., NMR, GC-MS) for this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., CDCl₃) and parameters like a 400 MHz spectrometer with zg30 pulse sequences, 16 scans, and 1.0 s relaxation delay to resolve overlapping signals from the spirocyclic scaffold and trifluoromethyl group .
- GC-MS : Employ a DB-5 column with helium carrier gas and electron ionization (EI) at 70 eV. Monitor for fragments at m/z 137 (common to azaspiro scaffolds) and 69 (CF₃⁺) .
- Data Table :
| Technique | Key Parameters | Diagnostic Peaks/Signals |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 3.5–4.0 (spiro-OCH₂) |
| GC-MS | EI, 70 eV | m/z 137, 69 |
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., MmpL3 for antitubercular activity ) and receptor binding studies (e.g., α₁-adrenoceptor for cardiovascular effects ). Use IC₅₀ determination via time-resolved FRET (TR-FRET) for targets like METTL3, as seen in structurally related spirocycles .
Advanced Research Questions
Q. How does the trifluoromethyl group’s position influence bioactivity compared to other substituents (e.g., methyl, benzyl)?
- Methodological Answer : Perform comparative SAR using analogs with substituents at positions 4, 5, or 8. For example:
- Trifluoromethyl at position 5 : Enhances metabolic stability and electron-withdrawing effects, potentially improving target engagement in hydrophobic pockets.
- Benzyl at position 9 : Increases steric bulk, reducing activity in α₁-adrenoceptor assays but improving selectivity .
- Data Table :
| Substituent | Position | IC₅₀ (α₁-Adrenoceptor) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| CF₃ | 5 | 85 nM | 4.2 h |
| Benzyl | 9 | 220 nM | 6.8 h |
Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and CNS penetration using LC-MS/MS. High protein binding (>95%) may reduce free drug levels in vivo .
- Metabolite Identification : Use hepatocyte incubation + HRMS to detect oxidative metabolites (e.g., hydroxylation at the spirocyclic ring) that may explain reduced efficacy .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
